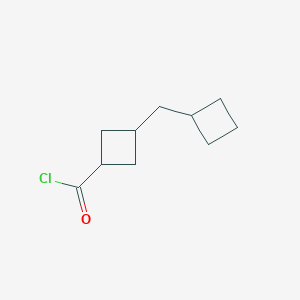
3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with a cyclobutylmethyl group and a carbonyl chloride functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride typically involves the reaction of cyclobutylmethylcyclobutane with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows:
Starting Material: Cyclobutylmethylcyclobutane
Reagent: Thionyl chloride (SOCl₂)
Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the hydrogen chloride (HCl) generated during the reaction.
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Bulk Handling: Large quantities of cyclobutylmethylcyclobutane and thionyl chloride.
Reactor Design: Specialized reactors to ensure efficient mixing and temperature control.
Purification: Techniques such as distillation or recrystallization to obtain the pure product.
化学反応の分析
Types of Reactions
3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., ethanethiol) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
科学的研究の応用
3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
類似化合物との比較
Similar Compounds
Cyclobutanecarbonyl chloride: Similar structure but lacks the cyclobutylmethyl group.
Cyclopropanecarbonyl chloride: Smaller ring structure with different reactivity.
Cyclopentanecarbonyl chloride: Larger ring structure with different steric properties.
Uniqueness
3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride is unique due to its combination of a cyclobutane ring and a cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific synthetic applications and research studies.
特性
CAS番号 |
76730-63-7 |
|---|---|
分子式 |
C10H15ClO |
分子量 |
186.68 g/mol |
IUPAC名 |
3-(cyclobutylmethyl)cyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c11-10(12)9-5-8(6-9)4-7-2-1-3-7/h7-9H,1-6H2 |
InChIキー |
BXKLAAHITJYONO-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CC2CC(C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


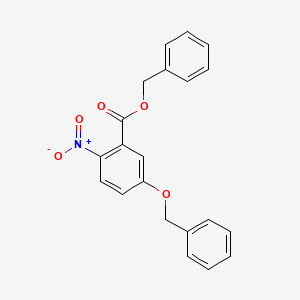
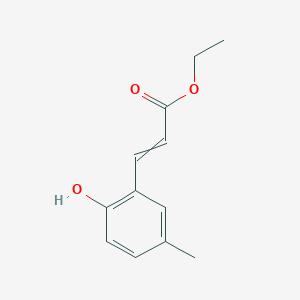
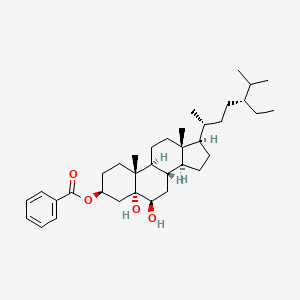

![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)
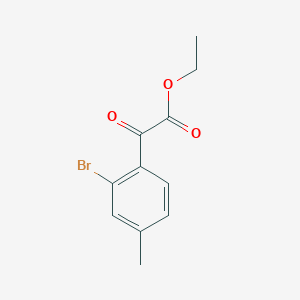

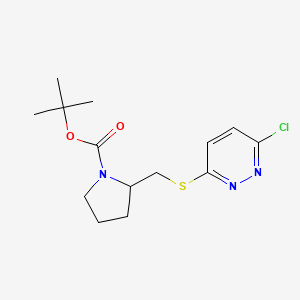
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)
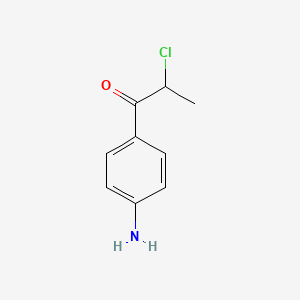
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone](/img/structure/B13967221.png)
![2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13967232.png)


